

Bimesityl computational vs experimental data

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Compound Focus: Bimesityl

CAS No.: 4482-03-5

Cat. No.: S1916864

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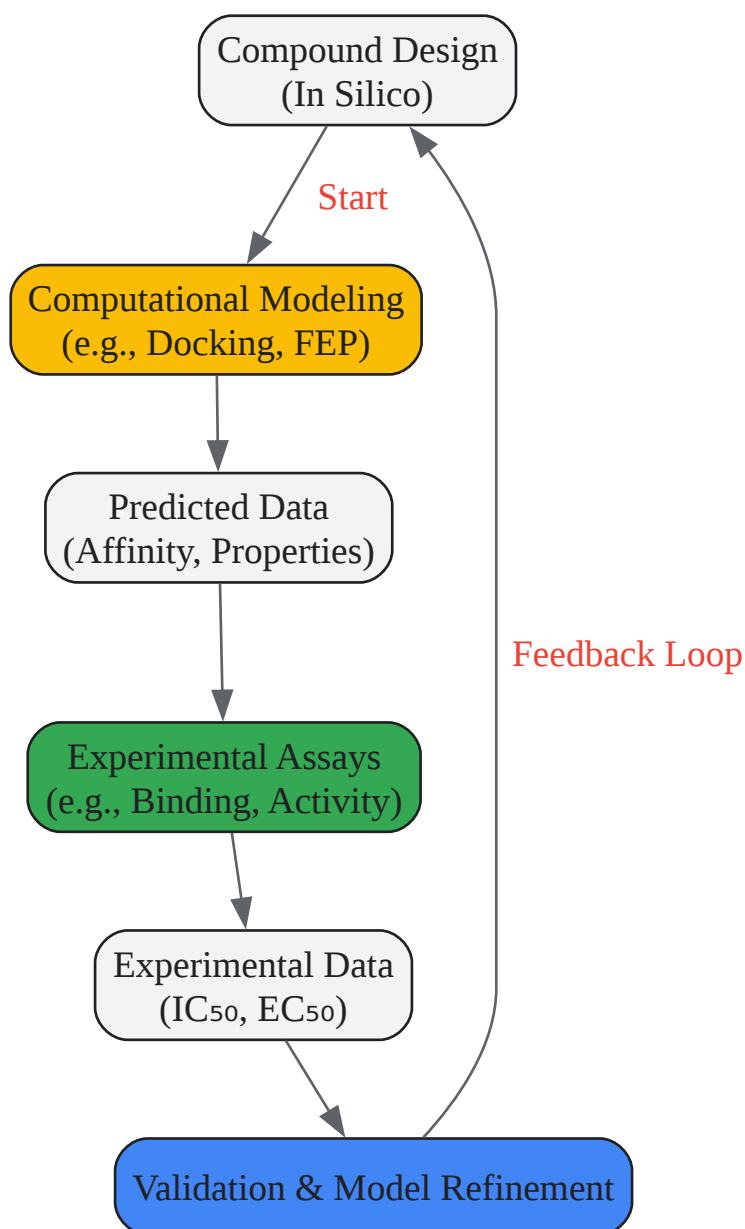
Bimesityl: Chemical Identification

The table below summarizes the key identifying information for **bimesityl** from a chemical database [1].

Property	Value
IUPAC Name	2,2',4,4',6,6'-Hexamethylbiphenyl [1]
Molecular Formula	C ₁₈ H ₂₂ [1]
Average Mass	238.374 g/mol [1]
Monoisotopic Mass	238.172151 g/mol [1]
ChemSpider ID	197235 [1]

A Framework for Computational-Experimental Comparison

While direct data for **bimesityl** is scarce, the general methodology for comparing computational and experimental data in drug discovery is well-established. The process involves a cycle of prediction and validation [2].



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- **Computational Predictions:** Software platforms like **MOE**, **Schrödinger**, and **Cresset Flare** are used to predict molecular properties and interactions [3]. For example, they can calculate a **binding affinity** or perform **Free Energy Perturbation (FEP)** calculations to predict how strongly a compound like **bimesityl** might bind to a protein target [3].
- **Experimental Validation:** These computational predictions are then tested in the laboratory. Key experiments include [4]:
 - **Binding Assays:** Techniques like **MicroScale Thermophoresis (MST)** or NMR are used to measure the actual binding strength between the compound and its target, yielding an **IC₅₀ value** [4].

- **Cellular Assays:** These tests determine the compound's functional effect in a biological system, resulting in an **EC₅₀ value** [4].
- **Critical Comparison:** The final, crucial step is comparing the predicted values with the experimental results. This process, known as **verification and validation (V&V)**, is essential for assessing the accuracy of computational models and refining them for future use [2].

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